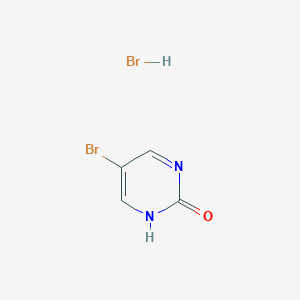

5-Bromopyrimidin-2(1H)-one hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

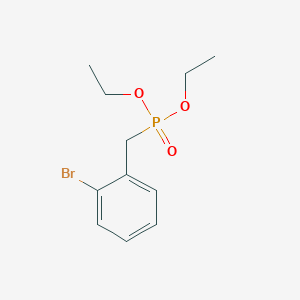

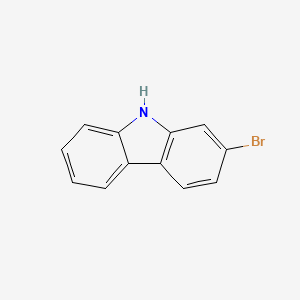

5-Bromopyrimidin-2(1H)-one hydrobromide is a brominated pyrimidine derivative, which is a class of compounds that have garnered interest due to their utility in various chemical syntheses and potential biological activities. The papers provided discuss several brominated pyrimidines and related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines is reported, which involves bromination of 2,2'-bipyrimidine . Another synthesis approach is the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . These methods provide a foundation for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the main product's structure was determined by X-ray crystallography . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions. The paper on the synthesis of 2-(5-bromopyrimidineazo) hydroquinone discusses the coupling reaction of 2-amino-5-bromopyrimidine with hydroquinone and its color reaction with metallic ions . This indicates that brominated pyrimidines can form complexes with metals, which could be relevant for the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be influenced by their molecular structure. For instance, the matrix-isolation FT-IR studies and ab initio calculations of hydrogen-bonded complexes of molecules modeling cytosine or isocytosine tautomers, including 5-Bromo-2-hydroxypyrimidine, provide insights into the tautomeric forms and hydrogen bonding capabilities . These properties are important for understanding the behavior of this compound in different environments.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

5-Bromopyrimidin-2(1H)-one hydrobromide has been utilized in various synthetic and chemical reactivity studies. A notable application is its conversion to 5-hydroxypyrimidines through a mild and general synthetic method. This transformation highlights its utility in producing compounds containing functional groups incompatible with other reagents used for this conversion, thus offering a versatile tool for chemical synthesis (Medina, Henry, & Axten, 2006). Additionally, this compound serves as a precursor in the synthesis of complex molecules, such as heterocyclic stable pentaones, through reactions with cyanogen bromide and various aldehydes, demonstrating its role in facilitating diverse chemical transformations (Jalilzadeh & Pesyan, 2011).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound has been involved in studies exploring halogen bonding directed supramolecular assembly. Research demonstrates its application in forming macrocyclic imide-based structures through reactions with isophthaloyl dichloride, underscoring the compound's utility in promoting organized molecular assembly via halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014).

Material Science and Nanotechnology

Furthermore, this compound has applications in material science and nanotechnology. It has been used in the preparation of metal-complexing molecular rods, with efficient syntheses developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, highlighting its significance in constructing molecules with potential for electronic and photonic applications (Schwab, Fleischer, & Michl, 2002).

Photophysics and Photochemistry

The compound's involvement in photophysics and photochemistry research is also noteworthy. Studies on the excited states of bromopyrimidines, including 5-bromopyrimidine, have provided valuable insights into their photoabsorption properties, contributing to our understanding of the photophysical behavior of brominated pyrimidines and their potential applications in photovoltaic systems and photodetectors (Mendes et al., 2021).

Orientations Futures

While specific future directions for “5-Bromopyrimidin-2(1H)-one hydrobromide” were not found, research into pyrimidine derivatives continues to be an active area of study . For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .

Mécanisme D'action

Target of Action

It is often used as a laboratory chemical and in the synthesis of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromopyrimidin-2(1H)-one hydrobromide. It is slightly soluble in water , which could affect its behavior in aqueous environments.

Propriétés

IUPAC Name |

5-bromo-1H-pyrimidin-2-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVVNDGBAKEXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510112 |

Source

|

| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81590-30-9 |

Source

|

| Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)